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molecular formula C11H8N4 B8795774 6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 55054-92-7

6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B8795774
M. Wt: 196.21 g/mol
InChI Key: VZTXMHZTVPXSSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04230705

Procedure details

A 10 g. portion of 3-chloro-6-phenylpyridazine (Chem. Abs., 44, 5616i), 6.6 g. of formylhydrazine and 100 ml. of n-butanol are refluxed for 48 hours. The reaction mixture is cooled in an ice bath. The resulting solid is filtered, washed with petroleum ether and water and air dried giving 6-phenyl-1,2,4-triazolo[4,3-b]pyridazine as tan crystals, m.p. 138°-139° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:3]=[N:4][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:6][CH:7]=1.[CH:14]([NH:16][NH2:17])=O>C(O)CCC>[C:8]1([C:5]2[CH:6]=[CH:7][C:2]3[N:3]([CH:14]=[N:16][N:17]=3)[N:4]=2)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1N=NC(=CC1)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)NN
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
The resulting solid is filtered
WASH
Type
WASH
Details
washed with petroleum ether and water and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C=CC=2N(N1)C=NN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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